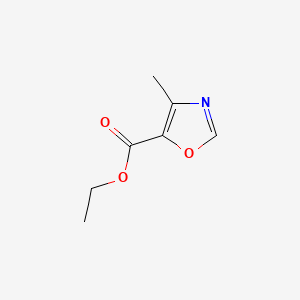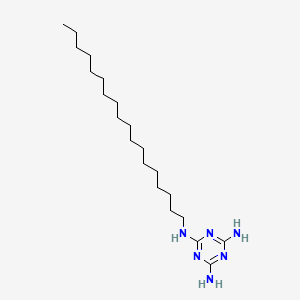
4-Chloropiperidine
Descripción general
Descripción
4-Chloropiperidine is a chemical compound with the molecular formula C5H10ClN . It is a colorless to light yellow liquid .
Synthesis Analysis
The synthesis of 4-Chloropiperidine involves a multi-step reaction with three steps . The steps include the use of 1-chloroethyl chloroformate and 1,2-dichloro-ethane at 80°C for 3 hours, followed by the addition of NaBr in methanol at 20°C for 18 hours. The final step involves the use of acetonitrile at 73°C for 18 hours .Molecular Structure Analysis
The molecular structure of 4-Chloropiperidine is represented by the formula C5H10ClN . The molecular weight of the compound is 119.59 g/mol .Chemical Reactions Analysis
4-Chloropiperidine is a reactant in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonist . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
4-Chloropiperidine is a clear, colorless to light yellow liquid . It has a boiling point of 60°C . The compound has a density of 1.09 and a refractive index between 1.4880-1.4920 .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Modifications
4-Chloropiperidine is involved in various chemical synthesis processes. Notably, it is used in the preparation of 3-chloropiperidine compounds via Cu(II)-promoted intramolecular chloroamination and subsequent rearrangement, a process confirmed by NMR and X-ray diffraction experiments (Li et al., 2013). Additionally, efficient synthesis routes for 1-tert-butyl-4-chloropiperidine have been developed, highlighting the versatility of 4-chloropiperidine in generating diverse chemical structures (Amato et al., 2005).
2. Potential in Anticancer Research
4-Chloropiperidine derivatives, specifically bis‐3‐chloropiperidines, have shown promise in anticancer research. They are capable of alkylating DNA, inducing strand cleavage, and inhibiting the activity of essential DNA-processing proteins like topoisomerase IIα. This suggests potential anticancer applications (Sosic et al., 2017). Additionally, 3-chloropiperidines have been explored as mustard-based anticancer agents, exhibiting cytotoxicity against carcinoma cell lines (Carraro et al., 2019).
3. DNA Interaction and Alkylating Properties
Studies on bis‐3‐chloropiperidines reveal their ability to interact with DNA, forming mono- and bifunctional adducts. These compounds undergo alkylation followed by depurination and strand scission, demonstrating their significant DNA alkylating abilities, which are crucial for their potential use in chemotherapy (Zuravka et al., 2014).
4. Photocatalytic Applications
4-Chloropiperidine has been investigated for its degradation via photocatalysis using TiO2 under ultraviolet light. This research is significant for environmental remediation, particularly in the treatment of water contaminated with chloropiperidine compounds (Bawazeer, 2022).
5. Molecular Interactions and Structural Studies
Research has also delved into the molecular interactions and structures of 4-chloropiperidine hydrates. Structural studies using X-ray crystallography and quantum chemistry have provided insights into the behavior of these compounds, which is essential for understanding their properties and applications (Socha et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPBXBUHZSOKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329538 | |
| Record name | 4-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropiperidine | |
CAS RN |
5382-18-3 | |
| Record name | 4-Chloropiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 4-chloropiperidine?
A1: 4-Chloropiperidine is a substituted piperidine derivative. While the provided abstracts don't explicitly state the molecular formula or weight, they do describe its synthesis. [, , ] One study details using 4-chloropiperidine hydrochloride as a starting material. [] Another focuses on synthesizing 4-chloropiperidine from 4-piperidones or 4-pyridone. [] These studies highlight the importance of the compound's structure in chemical reactions and modifications.
Q2: How does 4-chloropiperidine form hydrates, and what is unique about them?
A2: Research indicates that 4-chloropiperidine can form both monohydrate and trihydrate structures. [, ] Interestingly, the trihydrate exhibits the same L4(6)5(7)6(8) water-layer motif as the trihydrate of 4-methylpiperidine, despite differences in amine-water hydrogen bond arrangements. [, ] This suggests a potential influence of the piperidine ring on water organization in these hydrates. Additionally, chlorine-chlorine interactions are observed in the 4-chloropiperidine hydrate, though their contribution to stability requires further investigation. []
Q3: Have there been any computational studies on 4-chloropiperidine and its hydrates?
A3: Yes, periodic DFT-D3 calculations were used to investigate the energetics of 4-chloropiperidine trihydrate. [] Results revealed that the energy of water layers was similar to that observed in 4-methylpiperidine trihydrate. [] This computational approach provides valuable insights into the stability and interactions within the hydrate structures.
Q4: Are there any efficient synthetic routes for producing 4-chloropiperidine?
A4: Two efficient synthetic routes to 1-tert-butyl-4-chloropiperidine, a derivative of 4-chloropiperidine, have been reported. [] One method utilizes thionyl chloride-mediated chlorination with tetrabutylammonium chloride to suppress unwanted side reactions. [] The second, a novel approach, generates the tert-butyl group via the addition of methylmagnesium chloride to a dimethyliminium salt. [] Another study utilizes piperidin-4-one hydrochloride as a raw material to synthesize 4-chloropiperidine hydrochloride. [] These findings offer valuable strategies for the preparation of 4-chloropiperidine and its derivatives.
Q5: Has the synthesis of 4-chloropiperidine from homoallylic amines been explored?
A5: Yes, a recent study explored a novel approach using HCl·DMPU to generate a reactive electrophile from DMSO. [] This electrophile reacts with homoallylic amines, both aromatic and aliphatic, to produce 4-chloropiperidines in good yields. [] This method, utilizing HCl·DMPU as a dual-purpose reagent, presents a potentially more environmentally friendly route for 4-chloropiperidine synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















